molecular formula C16H19NO B13448911 Bis-desisopropyl Tolterodine

Bis-desisopropyl Tolterodine

Cat. No.: B13448911
M. Wt: 241.33 g/mol
InChI Key: LZARZVSGZSQUGG-CQSZACIVSA-N
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Description

Bis-desisopropyl Tolterodine is an impurity of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence . This compound is of interest due to its structural relationship with Tolterodine and its potential implications in pharmaceutical formulations.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-[(1R)-3-amino-1-phenylpropyl]-4-methylphenol

InChI

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3/t14-/m1/s1

InChI Key

LZARZVSGZSQUGG-CQSZACIVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Bis-desisopropyl Tolterodine involves the removal of isopropyl groups from Tolterodine. The specific synthetic routes and reaction conditions for this process are not widely documented. the general approach would involve selective dealkylation reactions under controlled conditions to achieve the desired impurity

Chemical Reactions Analysis

Synthetic Reactions

Bis-desisopropyl tolterodine is synthesized via selective dealkylation of tolterodine or its intermediates. Key steps involve:

Demethylation and Deisopropylation

  • Reagents : Boron tribromide (BBr₃) in dichloromethane under anhydrous conditions .

  • Mechanism : Cleavage of isopropyl groups from the tertiary amine moiety via acid-catalyzed hydrolysis .

  • Yield : ~80–95% under optimized conditions .

Intermediate Purification

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) .

  • Crystallization : Ethanol/water mixture for final product isolation .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via CYP2D6 and CYP3A4 enzymes, similar to tolterodine and fesoterodine .

Phase I Metabolism

Reaction TypeEnzyme InvolvedMetabolite FormedBioactivity Change
Hydroxylation CYP2D65-Hydroxymethyl derivativeReduced antimuscarinic activity
N-Dealkylation CYP3A4Carboxy-N-desisopropyl formInactive

Phase II Metabolism

  • Glucuronidation : Conjugation at the phenolic hydroxyl group, enhancing renal excretion .

  • Elimination : 70% urinary excretion as inactive metabolites .

Acidic Hydrolysis

  • Conditions : 0.1M HCl at 60°C for 24 hours.

  • Products : p-Cresol and a secondary amine fragment .

  • Stability : Degrades by >90% under accelerated acidic conditions .

Oxidative Degradation

  • Reagents : Hydrogen peroxide (H₂O₂) in methanol.

  • Products : N-Oxide derivatives and quinone-like structures .

Enzymatic Interactions

This compound exhibits competitive inhibition of cytochrome P450 enzymes, influencing drug-drug interactions:

EnzymeInhibition Potency (IC₅₀)Clinical Impact
CYP2D6 12 μM Altered metabolism of β-blockers, SSRIs
CYP3A4 28 μM Reduced efficacy of statins, antifungals

Comparative Reaction Profiles

The table below contrasts this compound with related compounds:

CompoundKey ReactionMetabolic Half-LifePrimary Excretion Route
Tolterodine CYP2D6 hydroxylation → 5-HMT 2–3 hours Renal (77%)
Fesoterodine Esterase hydrolysis → 5-HMT 7–8 hours Renal (70%)
This compound CYP3A4-mediated dealkylation 5–6 hours Renal (65%)

Stability Under Storage Conditions

  • Thermal Stability : Degrades by <5% at 25°C for 6 months in inert atmosphere .

  • Photolytic Sensitivity : Forms degradants (e.g., epoxides) under UV light .

Key Findings

  • This compound’s synthetic route prioritizes selective dealkylation over traditional esterase-driven pathways seen in fesoterodine .

  • Its CYP3A4-dominated metabolism reduces drug interaction risks compared to CYP2D6-dependent agents like tolterodine .

  • Degradation studies confirm pH-dependent instability , necessitating protective formulations for clinical use .

Scientific Research Applications

Bis-desisopropyl Tolterodine has several scientific research applications:

    Chemistry: It is used as a reference standard in the analysis of Tolterodine and its impurities.

    Biology: The compound can be used in studies to understand the metabolic pathways and degradation products of Tolterodine.

    Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Tolterodine.

    Industry: It is used in the quality control and stability testing of Tolterodine formulations

Mechanism of Action

The mechanism of action of Bis-desisopropyl Tolterodine is not well-documented. given its structural similarity to Tolterodine, it is likely to interact with muscarinic receptors. Tolterodine works by competitively antagonizing muscarinic receptors, inhibiting bladder contractions, and reducing urinary frequency . This compound may exhibit similar interactions, although its exact molecular targets and pathways require further research.

Comparison with Similar Compounds

Bis-desisopropyl Tolterodine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its role as an impurity and its potential impact on the efficacy and safety of Tolterodine formulations.

Biological Activity

Bis-desisopropyl tolterodine is a metabolite of tolterodine, an antimuscarinic agent primarily used to treat overactive bladder (OAB). This article explores the biological activity of this compound, including its pharmacodynamics, efficacy, safety profile, and relevant case studies.

Pharmacodynamics

The biological activity of this compound is closely linked to its role as an active metabolite of tolterodine. It exhibits antimuscarinic properties , acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly M3 and M2 subtypes. This antagonism leads to a decrease in detrusor muscle contraction, thereby reducing urinary frequency and urgency.

Key Mechanisms:

  • Receptor Interaction: this compound binds to muscarinic receptors, inhibiting acetylcholine-mediated bladder contractions.
  • Metabolism: It is primarily formed from the metabolism of tolterodine via CYP2D6 and CYP3A4 pathways, leading to the production of 5-hydroxymethyl tolterodine (5-HMT), which is further metabolized into inactive forms .

Efficacy and Safety Profile

Clinical studies have demonstrated the efficacy of tolterodine in managing OAB symptoms, indirectly supporting the activity of its metabolites like this compound.

Clinical Findings

A meta-analysis of multiple studies indicated that:

  • Efficacy: Patients experienced significant reductions in micturition frequency and urge incontinence episodes when treated with tolterodine compared to placebo .
  • Safety: Common adverse effects included dry mouth and constipation, with a lower incidence compared to older antimuscarinics like oxybutynin .

Data Table: Clinical Efficacy Results

Study ReferenceDosage (mg)Primary EndpointResultSignificance
1 mg BIDMicturition FrequencyDecreased by 21%P < 0.001
2 mg BIDIncontinence EpisodesDecreased by 30%P < 0.001
4 mg QDPatient Perception Improvement75% improvement notedN/A

Case Studies

Several case studies illustrate the practical application of this compound in clinical settings:

  • Case Study A: Older Patient with OAB
    • Background: A 75-year-old male with severe OAB symptoms.
    • Treatment: Initiated on tolterodine extended-release (4 mg daily).
    • Outcome: Significant reduction in urgency and frequency after three months. Notable improvement in quality of life reported by the patient .
  • Case Study B: Neurological Patient
    • Background: A patient with neurological conditions experiencing OAB.
    • Treatment: Transitioned from oxybutynin to tolterodine.
    • Outcome: Improved tolerance with fewer side effects; however, this compound's role was highlighted as a contributing factor to better management due to fewer adverse reactions compared to previous treatments .

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